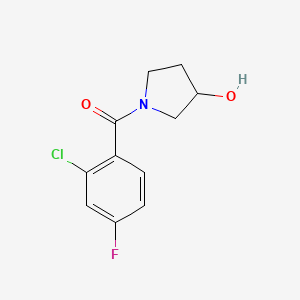

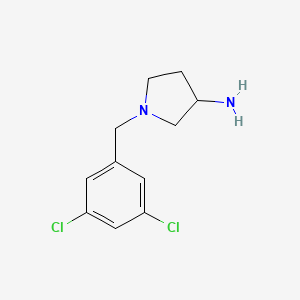

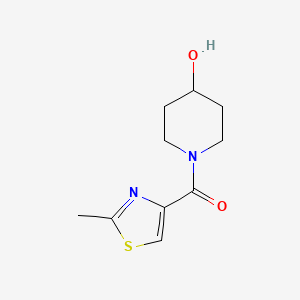

![molecular formula C9H17N3 B1468470 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1341072-67-0](/img/structure/B1468470.png)

2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Übersicht

Beschreibung

“2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a compound with the IUPAC name 2-(1H-pyrazol-4-yl)ethanamine . It has a molecular weight of 111.15 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .

Synthesis Analysis

The synthesis of amines, such as “2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine”, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method . Reductive amination of aldehydes or ketones is also a common method .Molecular Structure Analysis

The InChI code for “2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 111.15 .Wissenschaftliche Forschungsanwendungen

Catalysts in Polymerization Processes

Research has explored the use of pyrazolylamine ligands, including compounds structurally similar to 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, as catalysts in oligomerization and polymerization reactions. Specifically, these ligands have been applied in the polymerization of ethylene, producing high molecular weight linear high-density polyethylene under certain conditions. This indicates the potential of such compounds in catalyzing significant industrial chemical processes (Obuah et al., 2014).

Antibacterial Activity

Derivatives of 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents, which is crucial in the face of rising antibiotic resistance. The synthesis and evaluation of such compounds highlight their potential use in medical applications, particularly in developing new antibiotics (Prasad, 2021).

Hydrogen Bonding in Molecular Assembly

The role of donor and acceptor hydrogen bonds in molecular assemblies, such as [2]rotaxanes, has been explored using pyrazolyl-based compounds. This research is pivotal in understanding the molecular basis of self-assembly processes, which are fundamental to the design of molecular machines and devices. Such studies extend the application of pyrazolylamine derivatives into the realm of nanotechnology and materials science (Martins et al., 2017).

Copolymerization Catalysts

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have shown activity as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research points to the potential environmental benefits of such catalysts in creating polymers from CO2, thereby contributing to carbon capture and utilization strategies. The ability to polymerize CO2 into useful products could have significant implications for reducing greenhouse gas emissions (Matiwane et al., 2020).

Synthesis of Novel Compounds

The development of novel synthetic pathways for creating heteroaryl ethan-1-amines from Boc-alanine showcases the versatility of pyrazolyl-based compounds in synthetic organic chemistry. Such pathways enable the production of compounds with potential pharmacological activity, underscoring the importance of pyrazolylamine derivatives in drug discovery and development (Svete et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

Similar compounds have been associated with the central nervous system, indicating potential targets could be neurotransmitter receptors or transporters .

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets to modulate their activity

Biochemical Pathways

Given its potential role in the central nervous system, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets and mode of action, it may modulate neurotransmitter levels, potentially influencing mood, cognition, or other neurological functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine . For example, the compound’s stability could be affected by storage conditions, while its efficacy could be influenced by interactions with other substances in the body.

Eigenschaften

IUPAC Name |

2-(1-butan-2-ylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-8(2)12-7-9(4-5-10)6-11-12/h6-8H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZBFBKFGDRPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

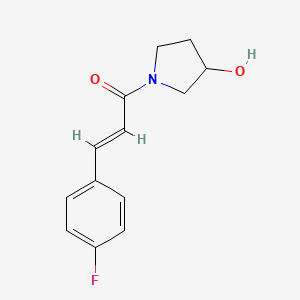

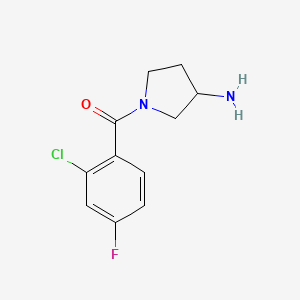

![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)

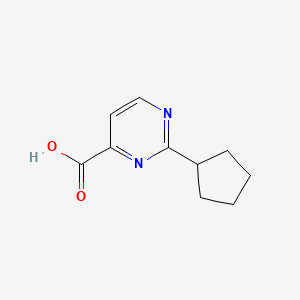

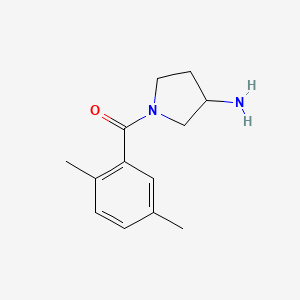

![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)

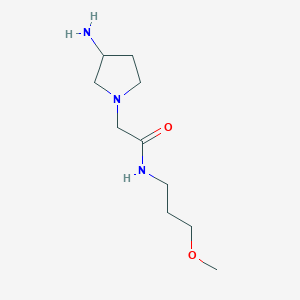

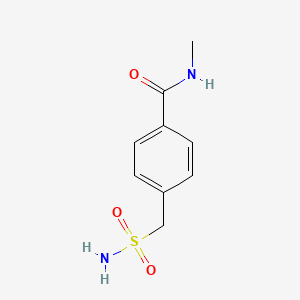

![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)